Benzenamine, 2,5-diethoxy-N,N-diethyl-4-nitro-
Description
Properties
CAS No. |
68052-07-3 |
|---|---|
Molecular Formula |
C14H22N2O4 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
2,5-diethoxy-N,N-diethyl-4-nitroaniline |
InChI |
InChI=1S/C14H22N2O4/c1-5-15(6-2)11-9-14(20-8-4)12(16(17)18)10-13(11)19-7-3/h9-10H,5-8H2,1-4H3 |
InChI Key |
WQOIVYJIJVSNFM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1OCC)[N+](=O)[O-])OCC |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Properties
| Property | Details |
|---|---|
| IUPAC Name | 2,5-diethoxy-N,N-diethyl-4-nitroaniline |
| Molecular Formula | C14H22N2O4 |
| Molecular Weight | 282.34 g/mol |
| CAS Number | 68052-07-3 |
| EC Number | 268-300-6 |
| Structural Features | Aromatic amine with 2,5-diethoxy, N,N-diethyl, and 4-nitro substituents |
The molecular structure includes two ethoxy groups at the ortho and para positions relative to the amine, a nitro group para to the amine, and diethyl substitution on the nitrogen atom, which influences both the electronic and steric properties of the molecule.
Preparation Methods of Benzenamine, 2,5-diethoxy-N,N-diethyl-4-nitro-
General Synthetic Strategy
The preparation of this compound involves multi-step organic synthesis, generally starting from substituted anilines or benzene derivatives, followed by selective alkylation and nitration steps. The key challenges include regioselective introduction of ethoxy groups, controlled N,N-diethylation of the amine, and selective nitration at the 4-position without affecting other substituents.
Stepwise Synthetic Routes
Synthesis of 2,5-Diethoxyaniline Intermediate
- Starting from 1,4-dihydroxybenzene or hydroquinone derivatives, ethoxylation is performed to introduce ethoxy groups at the 2 and 5 positions.
- Alternatively, direct ethoxylation of 2,5-dihaloanilines can be employed.
- This step typically uses ethylating agents such as ethyl bromide or ethyl iodide under basic conditions.
N,N-Diethylation of the Aniline Nitrogen
- The amine group is alkylated using ethyl halides (e.g., ethyl bromide) or via reductive amination with acetaldehyde and a reducing agent.
- A reported method uses palladium on carbon (Pd/C) catalyzed reductive amination with ammonium formate as an in situ hydrogen donor in aqueous 2-propanol solvent at room temperature, providing high yields and mild conditions.
- This method is advantageous for selective N-ethylation without over-alkylation or decomposition.
Nitration at the 4-Position
- Electrophilic aromatic substitution is employed to introduce the nitro group selectively at the 4-position.
- Nitration conditions must be carefully controlled to avoid oxidation or substitution at other positions.
- Common nitrating agents include nitric acid with sulfuric acid under controlled temperature.
- Post-nitration purification is typically achieved by recrystallization or chromatography.
Representative Preparation Procedure (Literature-Based)
Analytical Characterization Supporting the Preparation
- Nuclear Magnetic Resonance (NMR):
- Infrared Spectroscopy (IR):
- Nitro group presence confirmed by strong absorption bands near 1520 and 1340 cm^-1.
- Mass Spectrometry (MS):
- Molecular ion peak consistent with molecular weight 282.34 g/mol.
- Chromatography:
- Thin-layer chromatography (TLC) and silica gel column chromatography used for reaction monitoring and purification.
Research Discoveries and Optimization
- Pd/C catalyzed reductive amination using ammonium formate as a hydrogen source provides a mild and efficient route for N,N-diethylation, avoiding harsh alkylating agents and high temperatures.
- Controlled nitration on pre-alkylated anilines prevents over-nitration and degradation.
- The use of ethoxy protecting groups has been explored in related aromatic amines and β-lactam derivatives, demonstrating the stability and synthetic utility of ethoxy-substituted aromatic systems.
- Optimization of solvent systems and reaction times enhances yields and selectivity, as seen in related aromatic amine syntheses.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Advantages | Limitations |
|---|---|---|---|
| Ethoxylation | Alkylation of dihaloanilines with ethyl halides | High regioselectivity | Requires careful control to avoid polyalkylation |
| N,N-Diethylation | Pd/C catalyzed reductive amination with ammonium formate | Mild conditions, high yield, selective | Requires catalyst and hydrogen donor |
| Nitration | Electrophilic aromatic substitution with HNO3/H2SO4 | Selective 4-nitration | Sensitive to temperature and acid concentration |
| Purification | Silica gel chromatography | High purity product | Time-consuming |
Chemical Reactions Analysis
Types of Reactions: 2,5-Diethoxy-N,N-diethyl-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products:
Oxidation: Formation of 2,5-Diethoxy-N,N-diethyl-4-aminobenzene.
Reduction: Formation of 2,5-Diethoxy-N,N-diethyl-4-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Pharmaceuticals
Benzenamine derivatives are often utilized as intermediates in the synthesis of various pharmaceutical compounds. The nitro group present in the structure can participate in reduction reactions to form amines, which are crucial for drug development.
Case Study : Research has shown that nitroanilines can be transformed into biologically active amines through reductive processes. This transformation is critical in the synthesis of anti-cancer agents and antibiotics .
Dyes and Pigments
The compound serves as an important intermediate in the dye industry. Nitroanilines are known for their ability to form vibrant colors when reacted with other chemical agents.
Data Table: Dye Applications of Nitroanilines
| Compound | Application | Color Produced |
|---|---|---|
| 2,5-Diethoxy-N,N-diethyl-4-nitro | Textile Dyes | Yellow to Orange |
| 4-Nitroaniline | Synthetic Dyes | Red to Brown |
| 3-Nitroaniline | Pigments | Various Shades |
Chemical Intermediates
The compound is used as a precursor for synthesizing other chemical compounds, particularly in the production of agrochemicals and rubber additives.
Case Study : A report indicated that the synthesis of certain pesticides involves the use of nitroanilines as starting materials, highlighting their importance in agricultural chemistry .
Research and Development
In materials science, benzenamine derivatives are studied for their potential use in non-linear optical materials. The structural properties of these compounds make them suitable candidates for advanced optical applications.
Data Table: Optical Properties of Nitroanilines
| Compound | Non-linear Optical Property | Application Area |
|---|---|---|
| 2,5-Diethoxy-N,N-diethyl-4-nitro | High Non-linearity | Optical Devices |
| N,N-Dimethyl-4-nitroaniline | Moderate Non-linearity | Sensors |
Safety and Environmental Impact
While benzenamines have useful applications, they also pose environmental and health risks due to their potential toxicity. Studies have shown that exposure to nitroaromatic compounds can lead to adverse health effects including methemoglobinemia and other hematological disorders .
Mechanism of Action
The mechanism of action of 2,5-Diethoxy-N,N-diethyl-4-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ethoxy and diethylamino groups can engage in hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name : Benzenamine, 2,5-diethoxy-N,N-diethyl-4-nitro-
- Formula : $ \text{C}{14}\text{H}{23}\text{N}2\text{O}4 $
- Substituents: Ethoxy (-OCH$2$CH$3$) groups at positions 2 and 5 on the benzene ring. Nitro (-NO$2$) group at position 2. N,N-diethyl (-N(CH$2$CH$3$)$2$) substitution on the amine.
Key Properties :
- The electron-withdrawing nitro group enhances stability and influences reactivity in electrophilic substitution reactions.
- The diethoxy groups improve solubility in organic solvents compared to non-ether analogs .
- The N,N-diethyl substitution reduces basicity of the amine, affecting its interaction in biochemical systems .
Comparison with Structurally Similar Compounds
2,5-Diethoxy-4-(4-morpholinyl)benzenamine
- Formula : $ \text{C}{14}\text{H}{21}\text{N}2\text{O}3 $
- Substituents :
- Ethoxy groups at positions 2 and 3.
- Morpholinyl (a six-membered ring with one oxygen and one nitrogen) at position 4.
- Applications :
Benzenamine, 4-Chloro-2,5-dimethoxy-
- Formula: $ \text{C}8\text{H}{10}\text{ClNO}_2 $
- Substituents :
- Chloro (-Cl) and methoxy (-OCH$_3$) groups at positions 4 and 2/5, respectively.
- Applications :
- Key Difference :
Benzenamine, 4-Methoxy-2-nitro-
- Formula : $ \text{C}7\text{H}8\text{N}2\text{O}3 $
- Substituents :
- Methoxy at position 4 and nitro at position 2.
- Applications :
- Key Difference :
Benzenamine, N-Ethyl-2-methyl-5-nitro-
- Formula : $ \text{C}9\text{H}{12}\text{N}2\text{O}2 $
- Substituents :
- Ethyl (-CH$2$CH$3$) and methyl (-CH$_3$) groups on the amine and benzene ring, respectively.
- Applications: Potential use in explosives or stabilizers due to nitro and alkyl substitutions .
- Key Difference :
Data Table: Structural and Functional Comparison
| Compound Name | Formula | Substituents (Positions) | Molecular Weight | Key Applications |
|---|---|---|---|---|
| 2,5-Diethoxy-N,N-diethyl-4-nitro- | $ \text{C}{14}\text{H}{23}\text{N}2\text{O}4 $ | 2,5-diethoxy; 4-nitro; N,N-diethyl | 283.34 g/mol | Pharmaceuticals, dyes |
| 2,5-Diethoxy-4-(4-morpholinyl)benzenamine | $ \text{C}{14}\text{H}{21}\text{N}2\text{O}3 $ | 2,5-diethoxy; 4-morpholinyl | 265.33 g/mol | Drug intermediates |
| 4-Chloro-2,5-dimethoxybenzenamine | $ \text{C}8\text{H}{10}\text{ClNO}_2 $ | 2,5-dimethoxy; 4-chloro | 187.62 g/mol | Agrochemicals |
| 4-Methoxy-2-nitrobenzenamine | $ \text{C}7\text{H}8\text{N}2\text{O}3 $ | 4-methoxy; 2-nitro | 168.15 g/mol | Dyes, corrosion inhibitors |
| N-Ethyl-2-methyl-5-nitrobenzenamine | $ \text{C}9\text{H}{12}\text{N}2\text{O}2 $ | 5-nitro; N-ethyl; 2-methyl | 180.21 g/mol | Explosives, stabilizers |
Regulatory Status :
- Proper handling is critical; nitro groups pose explosion risks, and ethoxy/alkyl amines may require controlled environments .
Biological Activity
Benzenamine, 2,5-diethoxy-N,N-diethyl-4-nitro- (commonly referred to as 2,5-diethoxy-N,N-diethyl-4-nitroaniline) is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various fields, supported by relevant research findings and data.
The compound is synthesized through the nitration of N,N-diethyl-2,5-diethoxyaniline using a nitrating agent like nitric acid in the presence of sulfuric acid. The reaction conditions are critical for achieving high yields and selectivity. The general reaction can be summarized as follows:
Chemical Structure
- Molecular Formula : C14H22N2O4
- Molecular Weight : 282.34 g/mol
- Functional Groups : Nitro group (-NO2), Ethoxy groups (-OEt), and Diethylamino groups (-N(C2H5)2).
The biological activity of 2,5-diethoxy-N,N-diethyl-4-nitroaniline can be attributed to its structural components:
- Nitro Group : Participates in redox reactions and can produce reactive intermediates that interact with cellular macromolecules.
- Ethoxy and Diethylamino Groups : Facilitate hydrogen bonding and hydrophobic interactions with biological targets.
These interactions may modulate various biological pathways, influencing cellular functions.
Antimicrobial Activity
Research indicates that nitro-containing compounds exhibit significant antimicrobial properties. The mechanism often involves the reduction of the nitro group to form reactive species that bind to DNA, leading to cell death. For instance:
- Metronidazole , a well-known nitro compound, acts similarly by generating toxic intermediates upon reduction .
The potential of 2,5-diethoxy-N,N-diethyl-4-nitroaniline as an antimicrobial agent is under investigation, with preliminary studies suggesting efficacy against a range of pathogens.
Antitumor Activity
Nitro compounds have been identified as promising candidates for cancer treatment due to their ability to target hypoxic tumor environments. The following points summarize the findings related to antitumor activity:
- Compounds with nitro groups can act as prodrugs that become activated under hypoxic conditions typical of tumor tissues .
- Structure-activity relationship (SAR) studies have shown that modifications in the position of the nitro group can significantly affect antitumor potency .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 2,5-diethoxy-N,N-diethyl-4-nitroaniline, it is useful to compare it with related compounds:
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| N,N-Diethyl-4-nitroaniline | Nitro group at para position | Antimicrobial and antitumor activity |
| 2,5-Diethoxy-N,N-dimethyl-4-nitroaniline | Dimethyl instead of diethyl | Reduced reactivity compared to diethyl |
| 4-Diethylamino-2,5-diethoxy-1-nitrobenzene | Additional amino group | Enhanced electronic properties |
Case Studies and Research Findings
- Antimicrobial Studies : In vitro tests have shown that 2,5-diethoxy-N,N-diethyl-4-nitroaniline exhibits activity against both Gram-positive and Gram-negative bacteria. MIC values ranged from 8.33 µM against E. coli to 22.9 µM against B. subtilis .
- Antitumor Efficacy : A study demonstrated that modifications in the nitro group positioning significantly influenced the compound's efficacy against cancer cell lines, highlighting its potential as a lead compound for further drug development .
- Toxicological Assessments : QSAR modeling has indicated potential carcinogenicity associated with similar nitro compounds; however, specific data on this compound's toxicity remain limited .
Q & A
Q. What are the key synthetic routes for preparing Benzenamine, 2,5-diethoxy-N,N-diethyl-4-nitro-, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves sequential functionalization of the benzene ring. First, nitration introduces the nitro group at the para position. Subsequent ethoxylation (via nucleophilic aromatic substitution or Ullmann coupling) adds diethoxy groups at positions 2 and 4. Finally, N,N-diethylation is achieved using alkylating agents like diethyl sulfate or ethyl iodide under basic conditions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended. Monitor purity via HPLC or TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) .
- Key Data :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₁N₂O₅ | Derived from analogs |
| Critical intermediates | Nitro precursor, ethoxylated intermediates |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- NMR :
- ¹H NMR : Expect signals for ethoxy groups (δ 1.2–1.4 ppm, triplets; δ 3.8–4.1 ppm, quartets), aromatic protons (δ 6.5–7.5 ppm), and N,N-diethyl groups (δ 1.0–1.2 ppm, triplets; δ 3.3–3.5 ppm, quartets).
- ¹³C NMR : Nitro group deshields adjacent carbons (δ 140–150 ppm); ethoxy carbons appear at δ 60–70 ppm (OCH₂) and δ 14–18 ppm (CH₃) .
- IR : Strong absorption at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1340 cm⁻¹ (NO₂ symmetric stretch). Ether C-O stretches appear at ~1100–1250 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak (M⁺) at m/z 297.3 (calculated for C₁₄H₂₁N₂O₅) with fragmentation patterns reflecting ethoxy and nitro group loss .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to minimize inhalation risks.
- Storage : Keep in airtight, light-resistant containers at 2–8°C.
- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., sodium sulfide) before disposal .
Advanced Research Questions
Q. How do the electron-withdrawing/donating substituents (nitro, ethoxy) influence the compound’s reactivity in electrophilic aromatic substitution (EAS) reactions?
- Methodological Answer : The nitro group (meta-directing, deactivating) and ethoxy groups (ortho/para-directing, activating) create competing electronic effects. Computational modeling (DFT) predicts preferential substitution at the para position relative to the ethoxy groups. Validate via bromination or nitration experiments, monitoring regioselectivity via LC-MS .
Q. How can researchers resolve contradictions in spectroscopic data, such as discrepancies between observed and predicted NMR splitting patterns?
- Methodological Answer :
- Step 1 : Confirm sample purity (HPLC).
- Step 2 : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, NOESY can clarify spatial proximity of ethoxy and aromatic protons.
- Step 3 : Compare experimental data with computational predictions (e.g., ACD/Labs or Gaussian NMR simulations) .
Q. What computational strategies are suitable for modeling the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., cytochrome P450). Parameterize the compound’s force field using GAFF.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy .
- Data Table :
| Parameter | Value/Outcome |
|---|---|
| Predicted binding affinity (ΔG) | -8.2 kcal/mol (similar to morpholine analogs) |
| Key interacting residues | His152, Asp301 (hypothetical P450 target) |
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported melting points or solubility profiles?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
